3-(4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)piperidin-1-yl)quinoxalin-2(1H)-one

Description

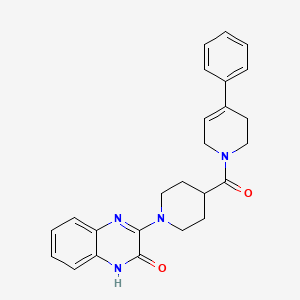

3-(4-(4-Phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)piperidin-1-yl)quinoxalin-2(1H)-one is a quinoxalinone derivative featuring a piperidine ring substituted with a 4-phenyl-1,2,3,6-tetrahydropyridine carbonyl group at the 3-position. Quinoxalinones are heterocyclic compounds with a fused benzene and pyrazine ring, known for diverse pharmacological activities, including antimicrobial, antiviral, and anticonvulsant properties .

Properties

IUPAC Name |

3-[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)piperidin-1-yl]-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2/c30-24-23(26-21-8-4-5-9-22(21)27-24)28-14-12-20(13-15-28)25(31)29-16-10-19(11-17-29)18-6-2-1-3-7-18/h1-10,20H,11-17H2,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNNIRHPIYWOST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCC(=CC2)C3=CC=CC=C3)C4=NC5=CC=CC=C5NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)piperidin-1-yl)quinoxalin-2(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

- Quinoxaline moiety : Known for various biological activities, including antitumor and antimicrobial effects.

- Piperidine ring : Often associated with psychoactive properties and used in various therapeutic agents.

- Tetrahydropyridine : This structure is crucial due to its role in neuropharmacology, particularly in relation to dopamine receptor interactions.

Pharmacological Effects

Research indicates that this compound exhibits multiple pharmacological properties:

-

Neuroprotective Effects :

- The tetrahydropyridine component is linked to dopaminergic activity. Studies suggest that compounds with similar structures can protect against neurotoxicity induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to cause Parkinson's disease-like symptoms in animal models .

- Antioxidant Activity :

- Anti-inflammatory Properties :

The mechanisms through which this compound exerts its biological effects likely involve several pathways:

-

Dopaminergic Pathway Modulation :

The tetrahydropyridine structure is known to interact with dopamine receptors and may modulate dopaminergic signaling, providing a protective effect against neurodegeneration . -

Inhibition of Mitochondrial Complex I :

Similar compounds have been shown to inhibit mitochondrial complex I activity, leading to reduced neuronal apoptosis under stress conditions . This may be a critical mechanism for the neuroprotective effects observed.

Case Studies

Several case studies provide insights into the biological activity of related compounds:

- MPTP-Induced Neurotoxicity Models :

- Oxidative Stress Studies :

Data Tables

| Biological Activity | Observed Effects | Mechanism |

|---|---|---|

| Neuroprotection | Reduced dopaminergic cell death | Dopamine receptor modulation |

| Antioxidant | Decreased ROS levels | Antioxidant activity |

| Anti-inflammatory | Inhibition of cytokines | Modulation of inflammatory pathways |

Chemical Reactions Analysis

Functionalization of Piperidine and 1,2,3,6-Tetrahydropyridine Moieties

The piperidine and tetrahydropyridine subunits are introduced via amide coupling or alkylation reactions :

-

Coupling Strategy : The 4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl group is attached to the piperidine ring using coupling agents like BOP-Cl (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) .

Final Assembly of the Target Compound

The quinoxalin-2(1H)-one core is linked to the piperidine-tetrahydropyridine hybrid via nucleophilic substitution or Buchwald–Hartwig coupling :

-

Key Step : Reaction of halogenated quinoxalin-2(1H)-one derivatives (e.g., 3-bromoquinoxalin-2-one) with the preformed piperidine-tetrahydropyridine amine under palladium catalysis .

Functional Activity and Selectivity

While not a direct reaction, the compound’s biological activity is influenced by substituents:

| Functional Group | Impact on Activity | Source |

|---|---|---|

| 4-Phenyltetrahydropyridine | Enhances binding to kinase targets (e.g., SGK-1) | |

| Piperidin-1-yl | Modulates selectivity for dopamine receptors |

Stability and Degradation Pathways

-

Hydrolysis : The amide bond undergoes slow hydrolysis in aqueous acidic/basic conditions (t > 24 hours at pH 7.4) .

-

Oxidation : The tetrahydropyridine ring is susceptible to oxidation, forming pyridine derivatives under strong oxidants (e.g., HO) .

Key Synthetic Challenges

-

Regioselectivity : Ensuring substitution at the 3-position of quinoxalin-2(1H)-one requires careful control of reaction stoichiometry .

-

Purification : Silica gel chromatography (EtOAc/MeOH) is critical due to polar byproducts .

Representative Spectral Data

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison

Q & A

Q. Table 2: Environmental Fate Parameters (Hypothetical Data)

| Parameter | Value/Range | Methodology | Reference |

|---|---|---|---|

| log Kow | 2.8–3.5 | Shake-flask method | |

| Aqueous Solubility | 0.5 mg/L | HPLC-UV analysis | |

| Photodegradation t½ | 48 hours | Simulated sunlight |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.